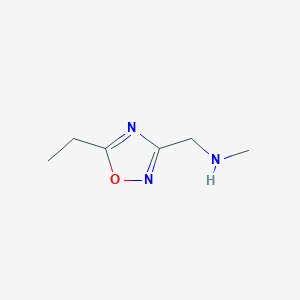![molecular formula C10H10ClN3O2 B1506328 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine CAS No. 956034-08-5](/img/structure/B1506328.png)
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, involves various methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides . Other methods involve the use of organolithium reagents, nucleophilic attack on pyrimidines, and reactions with N-methylpiperazine .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine includes a chlorine atom, a morpholinyl group, and a furo[3,2-d]pyrimidine group .Chemical Reactions Analysis
Pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, exhibit a range of chemical reactions. For instance, they can undergo electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
1. Structural Analysis and Molecular Interactions
The benzofuro[3,2-d]pyrimidine system, related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, has been studied for its molecular structure. In one study, the fused rings of the benzofuro[3,2-d]pyrimidine system were found to be almost coplanar, and the morpholine ring exhibited a distorted chair conformation. This study highlighted intramolecular hydrogen bonds stabilizing the molecular structure and a π–π interaction between benzofuro[3,2-d]pyrimidine units (Hu, Hu, & Gao, 2007).
2. Inhibitory Effects on PI3 Kinase
Derivatives of 4-morpholino pyrido[3',2':4,5]furo[3,2-d]pyrimidine, structurally related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, have been evaluated as novel inhibitors of the PI3 kinase p110α. A derivative showed about 400-fold greater potency than its original compound as a p110α inhibitor and exhibited anti-proliferative activity in various cell lines, including multi-drug resistant cells, and was effective against tumor xenografts in mice (Hayakawa et al., 2007).
3. Potential as mTOR Inhibitors
2-Aryl-4-morpholinothieno[3,2-d]pyrimidines, similar in structure to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, have shown potent inhibitory effects on mTOR, a key regulator in cell growth and metabolism. These compounds demonstrated significant selectivity over PI3K, with one compound exhibiting excellent selectivity and potent activity in cellular proliferation assays (Verheijen et al., 2010).
4. Synthesis Methods and Intermediates
The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide, has been developed. A rapid and green synthetic method was established for these compounds, which are structurally related to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine (Lei et al., 2017).
Safety And Hazards
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Research into pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, is ongoing. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .
properties
IUPAC Name |
2-chloro-4-morpholin-4-ylfuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUMUQZCQPUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718636 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine | |
CAS RN |
956034-08-5 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

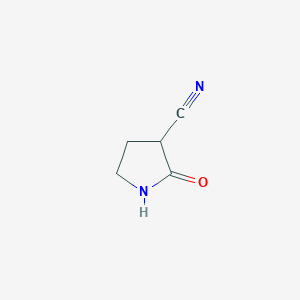
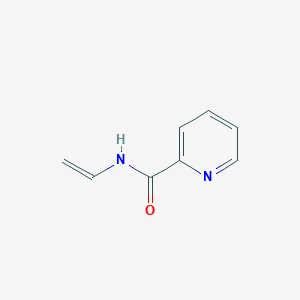
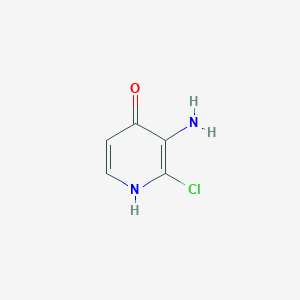

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)
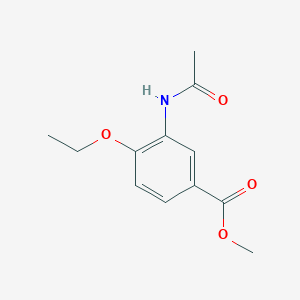
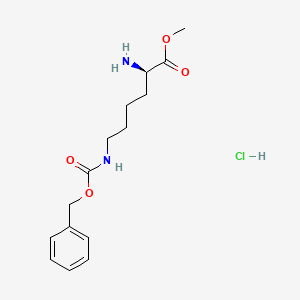
![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)
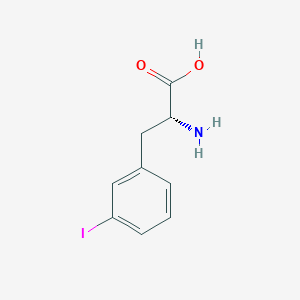
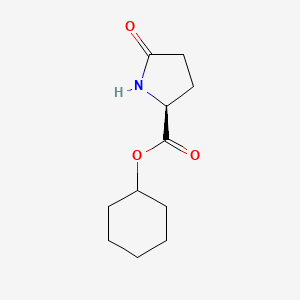
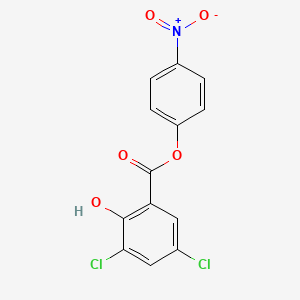
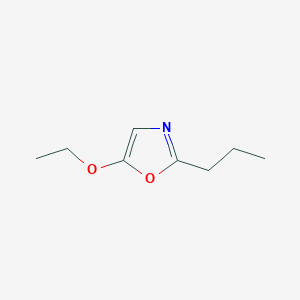
![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
